molecular formula C10H18FNO2 B11777771 tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate

tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate

Cat. No.: B11777771
M. Wt: 203.25 g/mol
InChI Key: MXJROZHGXBUKBW-JGVFFNPUSA-N
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Description

This compound (C₁₀H₁₈FNO₂; CAS RN: MFCD28502587) is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate group and stereocenters at the 3S and 4S positions (Fig. 1). Its molecular weight is 203.257 g/mol, with a single fluorine atom and methyl group contributing to its stereoelectronic properties . The compound is used as a chiral building block in pharmaceuticals, leveraging its rigid pyrrolidine ring and fluorine-induced metabolic stability.

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18FNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1

InChI Key

MXJROZHGXBUKBW-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]1F)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylpyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemical Differences

Substituent Modifications

Fluorine and Trifluoromethyl Derivatives Compound A: tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (C₁₁H₁₈F₃NO₃)

  • A trifluoromethyl group at C3 enhances lipophilicity and electron-withdrawing effects compared to the single fluorine in the target compound. The hydroxyl group increases polarity, impacting solubility .
    • Compound B : tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4)
  • Difluoro substitution at C3 introduces greater conformational rigidity, while the hydroxymethyl group at C4 adds hydrogen-bonding capacity .

Amino and Hydroxymethyl Derivatives Compound C: tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate

  • Compound D: tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Stereochemical Variations
  • The (3S,4S) configuration in the target compound contrasts with (3R,4S) in Compound A and (3S,4R) in Compound D. These stereochemical differences influence dihedral angles and chiral recognition in asymmetric synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Water Solubility (mg/mL)
Target Compound C₁₀H₁₈FNO₂ 203.257 3S-F, 4S-CH₃ 1.8 0.12
Compound A C₁₁H₁₈F₃NO₃ 281.26 3R-CF₃, 3-OH, 4S-CH₃ 2.5 0.05
Compound B C₁₁H₁₈F₂NO₃ 262.27 3,3-F₂, 4-CH₂OH, 4-CH₃ 1.2 0.45
Compound C C₉H₁₇FN₂O₂ 204.25 3S-NH₂, 4S-F 0.9 1.20
Compound D C₁₈H₂₆NO₄ 320.41 3S-CH₂OH, 4R-(4-OCH₃C₆H₄) 2.1 0.08

*LogP values estimated via ChemDraw.

Key Observations:
  • Lipophilicity : Compound A (LogP 2.5) is more lipophilic than the target compound (LogP 1.8) due to the trifluoromethyl group.
  • Solubility: Compound C’s amino group increases water solubility (1.20 mg/mL vs. 0.12 mg/mL for the target compound).

Biological Activity

tert-butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its unique structural features, including a tert-butyl group, a fluorine atom, and a methyl group. Its molecular formula is C10H18FNO2C_{10}H_{18}FNO_2 with a molecular weight of approximately 203.25 g/mol. This compound's stereochemistry, particularly the (3S,4S) configuration, is crucial for its biological interactions and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

tert butyl 3S 4S 3 fluoro 4 methylpyrrolidine 1 carboxylate\text{tert butyl 3S 4S 3 fluoro 4 methylpyrrolidine 1 carboxylate}

Key Features:

  • Molecular Formula: C10H18FNO2C_{10}H_{18}FNO_2
  • Molecular Weight: 203.25 g/mol
  • Functional Groups: Tert-butyl ester, fluorine substituent, methyl group.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, its structure suggests potential interactions with various biological targets that warrant further investigation.

  • Receptor Binding: The presence of the fluorine atom may enhance the compound's binding affinity to specific enzymes or receptors, potentially influencing pharmacological properties.
  • Enzyme Interaction Studies: Future research should focus on determining the binding affinities and kinetic parameters of this compound with relevant biological targets to elucidate its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
(3R,4R)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylateC10H18FNO2C_{10}H_{18}FNO_2Different stereochemistry affecting reactivity
tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylateC10H18FNO3C_{10}H_{18}FNO_3Hydroxyl group instead of methyl
(3R,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidineC10H18FNO2C_{10}H_{18}FNO_2Variation in hydroxyl positioning
cis-tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylateC10H18FNO2C_{10}H_{18}FNO_2Cis configuration affecting spatial arrangement

Future Directions for Research

Given the preliminary insights into the potential biological activity of this compound:

  • Molecular Docking Studies: Conducting computational docking studies to predict binding affinities to various biological targets could provide initial insights into its pharmacological potential.
  • In Vitro and In Vivo Studies: Further experimental studies are necessary to assess its efficacy in relevant biological models and determine its safety profile.

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